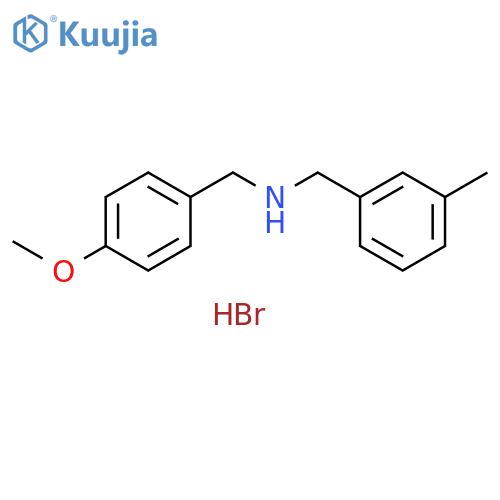Cas no 1609396-46-4 ((4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide)

1609396-46-4 structure
商品名:(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide
CAS番号:1609396-46-4
MF:C16H20BrNO
メガワット:322.240103721619
CID:4608241
(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide 化学的及び物理的性質
名前と識別子
-
- (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide
-
- インチ: 1S/C16H19NO.BrH/c1-13-4-3-5-15(10-13)12-17-11-14-6-8-16(18-2)9-7-14;/h3-10,17H,11-12H2,1-2H3;1H
- InChIKey: FQOQLLUWIODMBE-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(OC)=CC=1)NCC1C=CC=C(C)C=1.Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 5
(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00J43R-1g |
(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide |
1609396-46-4 | 95% | 1g |
$43.00 | 2024-06-20 | |
| A2B Chem LLC | AI90983-1g |
(4-Methoxybenzyl)(3-methylbenzyl)amine hydrobromide |
1609396-46-4 | 95% | 1g |
$35.00 | 2024-04-20 |
(4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide 関連文献
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
1609396-46-4 ((4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide) 関連製品
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2279938-29-1(Alkyne-SS-COOH)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
